molecular formula C22H21N3O2 B1621605 8-Quinolinol, 2,2'-(butylimino)bis- CAS No. 82361-90-8

8-Quinolinol, 2,2'-(butylimino)bis-

Cat. No. B1621605
CAS RN: 82361-90-8
M. Wt: 359.4 g/mol
InChI Key: AWKZSNHJRJMXCN-UHFFFAOYSA-N
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Description

8-Quinolinol, 2,2’-(butylimino)bis- is a chemical compound with the molecular formula C22H21N3O2 . It contains a total of 51 bonds, including 30 non-H bonds, 22 multiple bonds, 5 rotatable bonds, 22 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 tertiary amine (aromatic), 2 aromatic hydroxyls, and 2 Pyridines .


Molecular Structure Analysis

The molecular structure of 8-Quinolinol, 2,2’-(butylimino)bis- is complex, with a total of 51 bonds. It includes 30 non-H bonds, 22 multiple bonds, 5 rotatable bonds, 22 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 tertiary amine (aromatic), 2 aromatic hydroxyls, and 2 Pyridines . Images of its 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile are available .

Scientific Research Applications

Catalytic Applications

8-Quinolinol derivatives have been explored for their catalytic properties. For instance, chromium complexes of chiral ligands based on 8-Quinolinol derivatives have shown effectiveness in catalyzing the Nozaki-Hiyama allylation reactions of various aldehydes with high yield and enantioselectivity, providing an efficient access to chiral homoallylic alcohols (Xia & Yamamoto, 2006). This highlights the role of 8-Quinolinol derivatives in asymmetric synthesis and their potential in the development of novel catalytic processes.

Photodynamic Therapy (PDT)

N,N-bis(quinolinoyl) Re(I) tricarbonyl complex derivatives have been investigated as photosensitizers for photodynamic therapy (PDT), a promising approach for cancer treatment. These complexes have shown to be excellent singlet oxygen generators, which is crucial for the effectiveness of PDT (Leonidova et al., 2014). Their modification with peptides has improved selectivity towards cancer cells, demonstrating the potential of 8-Quinolinol derivatives in the development of targeted cancer therapies.

Preconcentration of Trace Metals

8-Quinolinol has been utilized for the preconcentration of ions like Cd, Zn, Pb, Cu, Fe, Mn, Ni, Co, and Cr from seawater, demonstrating its application in environmental monitoring and analysis. The immobilization of 8-Quinolinol on various substrates has resulted in efficient recovery of these metal ions, showcasing the compound's utility in trace metal analysis (Willie, Sturgeon, & Berman, 1983).

Luminescent Materials

8-Quinolinol derivatives have been synthesized and characterized for their use in luminescent materials, particularly in the context of organic light-emitting diodes (OLEDs). Their electroluminescent and photophysical properties have been extensively studied, revealing the influence of 8-Quinolinol derivatives on the thermal stability and OLED performance, which is crucial for the development of efficient and durable OLED devices (Sapochak et al., 2001).

Antifungal Action

8-Quinolinol and its derivatives have been shown to possess antifungal properties, making them potential candidates for the development of new antifungal agents. Their synergistic action with metal chelates enhances their antifungal efficacy, offering a promising avenue for the treatment of fungal infections (Gershon, Clarke, & Gershon, 1989).

properties

IUPAC Name

2-[butyl-(8-hydroxyquinolin-2-yl)amino]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-2-3-14-25(19-12-10-15-6-4-8-17(26)21(15)23-19)20-13-11-16-7-5-9-18(27)22(16)24-20/h4-13,26-27H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKZSNHJRJMXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=NC2=C(C=CC=C2O)C=C1)C3=NC4=C(C=CC=C4O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385313
Record name 8-Quinolinol, 2,2'-(butylimino)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Quinolinol, 2,2'-(butylimino)bis-

CAS RN

82361-90-8
Record name 8-Quinolinol, 2,2'-(butylimino)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Butyl-2,2'-imino-di(8-quinolinol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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